3-Chloro-5-methoxy-2,6-dinitropyridine
Overview
Description
3-Chloro-5-methoxy-2,6-dinitropyridine is an organic compound with the molecular formula C6H4ClN3O5 and a molecular weight of 233.57 g/mol . It is characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and two nitro groups.
Preparation Methods
3-Chloro-5-methoxy-2,6-dinitropyridine can be synthesized from 3,5-dichloropyridine through a series of substitution and nitration reactions . The synthetic route involves the following steps:
Methoxylation: 3,5-dichloropyridine is treated with methanol in the presence of a base to replace one of the chlorine atoms with a methoxy group.
Chemical Reactions Analysis
3-Chloro-5-methoxy-2,6-dinitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Scientific Research Applications
3-Chloro-5-methoxy-2,6-dinitropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-2,6-dinitropyridine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy and chlorine substituents also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
3-Chloro-5-methoxy-2,6-dinitropyridine can be compared with other similar compounds, such as:
3,5-Dichloro-2,6-dinitropyridine: Lacks the methoxy group, which affects its reactivity and applications.
3-Methoxy-5-nitropyridine: Contains only one nitro group, resulting in different chemical and biological properties.
2-Chloro-3,5-dinitropyridine:
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-5-methoxy-2,6-dinitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O5/c1-15-4-2-3(7)5(9(11)12)8-6(4)10(13)14/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHMSUAISSCLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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